molecular formula C17H20ClN3O3S B15022644 N-(4-chlorobenzyl)-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide

N-(4-chlorobenzyl)-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide

Cat. No.: B15022644
M. Wt: 381.9 g/mol
InChI Key: ARVTXQSUDUAJIS-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group, a dimethylsulfamoyl group, and a phenylamino group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzylamine with dimethylsulfamoyl chloride to form an intermediate, which is then reacted with phenylisocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
  • N-(4-bromophenyl)-2-chloroacetamide

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE is unique due to the presence of both a dimethylsulfamoyl group and a phenylamino group, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H20ClN3O3S

Molecular Weight

381.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[N-(dimethylsulfamoyl)anilino]acetamide

InChI

InChI=1S/C17H20ClN3O3S/c1-20(2)25(23,24)21(16-6-4-3-5-7-16)13-17(22)19-12-14-8-10-15(18)11-9-14/h3-11H,12-13H2,1-2H3,(H,19,22)

InChI Key

ARVTXQSUDUAJIS-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

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